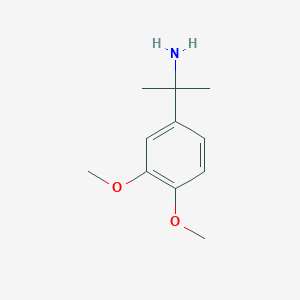

2-(3,4-Dimethoxyphenyl)propan-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-11(2,12)8-5-6-9(13-3)10(7-8)14-4/h5-7H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPBFJRGWKCTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)OC)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40388758 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153002-39-2 | |

| Record name | 2-(3,4-dimethoxyphenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40388758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [1-(3,4-Dimethoxyphenyl)-1-methylethyl]amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide on the Chemical Properties of 2-(3,4-Dimethoxyphenyl)propan-2-amine

Disclaimer: Information regarding the specific chemical entity 2-(3,4-Dimethoxyphenyl)propan-2-amine is exceedingly scarce in publicly available scientific literature. This document will instead provide a comprehensive overview of its structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine , also known as 3,4-Dimethoxyamphetamine (3,4-DMA), for which substantial data exists. It is crucial to recognize that these are distinct molecules with potentially different chemical, physical, and biological properties.

Introduction to 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA)

1-(3,4-dimethoxyphenyl)propan-2-amine is a substituted phenethylamine and a structural analog of dopamine. It belongs to the amphetamine class of compounds and is recognized for its psychedelic properties, acting primarily on the serotonergic system. This guide summarizes its chemical and physical properties, spectroscopic data, and known biological activities.

Chemical and Physical Properties

The following tables summarize the key chemical identifiers and computed physicochemical properties of 1-(3,4-dimethoxyphenyl)propan-2-amine.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-2-amine | [1] |

| Common Name | 3,4-Dimethoxyamphetamine (3,4-DMA) | [1] |

| CAS Number | 120-26-3 | [1] |

| Molecular Formula | C₁₁H₁₇NO₂ | [1] |

| Molar Mass | 195.26 g/mol | [1] |

| InChI | InChI=1S/C11H17NO2/c1-8(12)6-9-4-5-10(13-2)11(7-9)14-3/h4-5,7-8H,6,12H2,1-3H3 | [1] |

| InChIKey | KAZPHAGSWZTKDW-UHFFFAOYSA-N | [1] |

| SMILES | CC(CC1=CC(=C(C=C1)OC)OC)N | [1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Reference |

| XLogP3 | 1.2 | [1] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 3 | [2] |

| Rotatable Bond Count | 4 | [2] |

| Exact Mass | 195.125928785 | [1] |

| Monoisotopic Mass | 195.125928785 | [1] |

| Topological Polar Surface Area | 44.5 Ų | [2] |

| Heavy Atom Count | 14 | [1] |

| pKa (Predicted) | 9.78 ± 0.10 | [3] |

| Boiling Point (Predicted) | 154 °C (at 9 Torr) | [3] |

| Melting Point | 39-40 °C | [3] |

| Density (Predicted) | 1.0624 g/cm³ (at 25 °C) | [3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and identification of 1-(3,4-dimethoxyphenyl)propan-2-amine.

Table 3: Spectroscopic Data for (S)-1-(3,4-dimethoxyphenyl)propan-2-amine

| Type | Data | Reference |

| ¹H-NMR | 1.17 (d, J = 6.1, 3H, CH-CH₃), 2.03 (broad s, 2H, NH₂), 2.48–2.56 (m, 1H, CH₂), 2.67–2.74 (m, 1H, CH₂), 3.16–3.21 (m,1H, CH-CH₃), 3.88 (s, 3H, OCH₃), 3.90 (s, 3H, OCH₃), 6.74–6.77 (m, 2H, Ar), 6.82–6.85 (m, 1H, Ar) | [4] |

| ¹³C-NMR | 148.9, 147.6, 121.2, 112.5, 111.4, 55.95, 55.9, 48.6, 45.8, 23.2 | [4] |

| HRMS (ESI) | m/z 197.8069 | [4] |

Table 4: Mass Spectrometry Data (GC-MS)

| Property | Value | Reference |

| Top Peak m/z | 44 | [1] |

| 2nd Highest m/z | 152 | [1] |

| 3rd Highest m/z | 151 | [1] |

Experimental Protocols

Synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine

A common synthetic route to 1-(3,4-dimethoxyphenyl)propan-2-amine involves the reductive amination of 1-(3,4-dimethoxyphenyl)propan-2-one.[5]

Materials:

-

1-(3,4-dimethoxyphenyl)propan-2-one

-

Ammonia or an ammonia source (e.g., ammonium acetate)

-

A reducing agent (e.g., sodium cyanoborohydride, or catalytic hydrogenation with H₂/Raney Nickel)

-

An appropriate solvent (e.g., methanol, ethanol)

-

Acid and base for workup (e.g., HCl, NaOH)

-

Organic solvent for extraction (e.g., diethyl ether, dichloromethane)

Procedure (Illustrative):

-

Dissolve 1-(3,4-dimethoxyphenyl)propan-2-one and an ammonia source in the chosen solvent.

-

Add the reducing agent portion-wise or set up for catalytic hydrogenation.

-

Allow the reaction to proceed at room temperature or with gentle heating until completion (monitored by TLC or GC-MS).

-

Quench the reaction carefully.

-

Adjust the pH to be basic to deprotonate the amine.

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

-

The crude product can be purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

Acylation of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine[4]

This protocol describes the synthesis of an amide derivative, which is a common reaction for primary amines.

Materials:

-

(S)-1-(3,4-dimethoxyphenyl)propan-2-amine

-

2-chloro-2-phenylacetyl chloride

-

Triethylamine (N(C₂H₅)₃)

-

Dichloromethane

-

Dilute HCl, Na₂CO₃ solution, and water for washing

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve 1 mmol of (S)-1-(3,4-dimethoxyphenyl)propan-2-amine in 10 mL of dichloromethane.

-

Add 1.5 mmol of 2-chloro-2-phenylacetyl chloride in dichloromethane to the solution.

-

Add 1.5 mmol of triethylamine over 10 minutes.

-

After approximately 30 minutes, wash the reaction mixture sequentially with dilute HCl, Na₂CO₃ solution, and water.

-

Dry the organic layer with anhydrous Na₂SO₄, filter, and concentrate to obtain the acylated product.

Biological Activity and Signaling Pathways

1-(3,4-dimethoxyphenyl)propan-2-amine is known to be a psychedelic agent, with its primary mechanism of action believed to be agonism at serotonin receptors, particularly the 5-HT₂ family.[6][7]

Serotonergic Signaling Pathway

The binding of 1-(3,4-dimethoxyphenyl)propan-2-amine to 5-HT₂A receptors, which are G-protein coupled receptors (GPCRs), is thought to initiate a signaling cascade.

References

- 1. (+-)-3,4-Dimethoxyamphetamine | C11H17NO2 | CID 8423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dimethoxyphenethylamine (Homoveratrylamine) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. 3,4-dimethoxy-alpha-methylphenethylamine | 120-26-3 [amp.chemicalbook.com]

- 4. Ability of 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide to Stimulate Endogenous Nitric Oxide Synthesis [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Buy 1-(4-Iodo-2,5-dimethoxyphenyl)propan-2-amine | 64584-34-5 [smolecule.com]

- 7. 2,5-Dimethoxy-4-iodoamphetamine - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis Precursors of 2-(3,4-Dimethoxyphenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 2-(3,4-Dimethoxyphenyl)propan-2-amine, a crucial building block in pharmaceutical chemistry. This document details the core synthetic strategies, offering in-depth experimental protocols, comparative data, and visual representations of the chemical pathways.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is present in a range of therapeutic agents, making its efficient and scalable synthesis a topic of significant interest for researchers in drug discovery and development. This guide focuses on the critical precursors and their transformation into the target amine, providing a solid foundation for synthetic route selection and optimization. The primary strategies involve the synthesis of the key intermediate, 3,4-dimethoxyphenylacetone, from various starting materials, followed by reductive amination. An alternative route through 3,4-dimethoxyphenylacetonitrile is also explored.

Core Precursors and Synthetic Pathways

The synthesis of this compound predominantly proceeds through the key intermediate 3,4-dimethoxyphenylacetone . This ketone can be prepared from several commercially available starting materials, with the most common being veratraldehyde and isoeugenol methyl ether . A third significant precursor, 3,4-dimethoxyphenylacetonitrile , offers an alternative pathway.

The following diagram illustrates the primary synthetic routes:

Caption: Primary synthetic pathways to this compound.

Synthesis of 3,4-Dimethoxyphenylacetone

From Veratraldehyde via Darzens Condensation

The Darzens condensation of veratraldehyde with an α-halo ester provides a glycidic ester, which upon hydrolysis and decarboxylation yields 3,4-dimethoxyphenylacetone.[1][2][3][4] This two-step process is a classic method for the homologation of aldehydes.[2]

Logical Workflow for Darzens Condensation Route:

Caption: Workflow for the synthesis of 3,4-dimethoxyphenylacetone from veratraldehyde.

Experimental Protocol: Darzens Condensation of Veratraldehyde [5]

-

Preparation of Sodium Methoxide: To a solution of 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice-salt bath, a solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of methyl chloroacetate is added dropwise over a period of 3 hours.

-

Reaction: The reaction mixture is vigorously stirred, during which it becomes a white paste. After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

-

Work-up: The mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid. The precipitated white solid is filtered, washed with cold water, and dried in a desiccator.

-

Purification: The crude glycidate (yield: 23 g, 75%) is recrystallized from methanol to give the pure methyl glycidate.[5]

Experimental Protocol: Hydrolysis and Decarboxylation of the Glycidic Ester [4]

-

Hydrolysis: The glycidic ester is treated with one equivalent of sodium ethoxide in absolute ethanol, followed by the addition of exactly one equivalent of water. The sodium salt of the glycidic acid is precipitated by the addition of dry ether.

-

Decarboxylation: The isolated glycidic acid is heated to its decomposition point to yield the corresponding ketone, 3,4-dimethoxyphenylacetone.

| Parameter | Darzens Condensation | Hydrolysis & Decarboxylation |

| Key Reagents | Veratraldehyde, Methyl chloroacetate, Sodium methoxide | Glycidic ester, Sodium ethoxide, Water |

| Solvent | Anhydrous Methanol | Absolute Ethanol, Diethyl ether |

| Temperature | -10°C to Room Temperature | Elevated temperature for decarboxylation |

| Reaction Time | ~5 hours | Variable |

| Yield | ~75% (for glycidic ester) | Not specified |

From Isoeugenol Methyl Ether

An alternative route involves the electrochemical epoxidation of isoeugenol methyl ether, followed by isomerization of the resulting epoxide to 3,4-dimethoxyphenylacetone. This method avoids the use of hazardous organic peracids.

Experimental Protocol: Electrochemical Epoxidation and Isomerization

-

Electrochemical Epoxidation: Electrolysis of isoeugenol methyl ether in a suitable solvent system (e.g., acetonitrile/water) in the presence of a bromide salt to generate the epoxide intermediate.

-

Isomerization: The isolated epoxide is then heated in an inert solvent with a catalytic amount of a lithium salt (e.g., lithium iodide) to induce rearrangement to the desired ketone.

| Parameter | Electrochemical Epoxidation | Isomerization |

| Key Reagents | Isoeugenol methyl ether, Sodium bromide | Isoeugenol methyl ether epoxide, Lithium iodide |

| Solvent | Acetonitrile/Water | Inert organic solvent |

| Temperature | Not specified | 50°C to reflux |

| Reaction Time | Not specified | Not specified |

| Yield | Not specified | Not specified |

Synthesis of 3,4-Dimethoxyphenylacetonitrile

3,4-Dimethoxyphenylacetonitrile serves as another important precursor. It can be synthesized from 3-(3,4-dimethoxyphenyl)-2',3'-epoxy-potassium propionate through a three-step process of decarboxylation, aldoxime formation, and dehydration.[6][7][8][9]

Experimental Protocol: Synthesis of 3,4-Dimethoxyphenylacetonitrile [6]

-

Decarboxylation: 52.4 g (0.2 mol) of 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt and 32.6 g (0.24 mol) of KH2PO4 are reacted in 100 mL of purified water and 100 mL of toluene at 15°C for 3 hours to yield a toluene solution of 3,4-dimethoxyphenylacetaldehyde.

-

Aldoxime Formation: To the toluene solution of the aldehyde, 16.8 g (0.2 mol) of NaHCO3 and 13.9 g (0.2 mol) of hydroxylamine hydrochloride are added. The mixture is reacted at 15°C for 3 hours. After adding 100 mL of purified water, the toluene layer containing 3,4-dimethoxyphenylacetaldoxime is separated.

-

Dehydration: To the toluene solution of the oxime, 1.7 g (0.03 mol) of KOH, 1.3 g (0.004 mol) of tetrabutylammonium bromide (TBAB), and 10 mL of DMSO are added. The mixture is refluxed for 30 minutes. After cooling and adding 100 mL of purified water, the pH is adjusted to 7 with glacial acetic acid. The toluene layer is separated, washed, dried, and concentrated to give 32.7 g of a yellow oil.

-

Crystallization: The oil is dissolved in 65 mL of absolute ethanol and crystallized at -5°C for 8 hours to yield 30.2 g (85.24% yield) of 3,4-dimethoxyphenylacetonitrile as a white solid.[6]

| Parameter | Decarboxylation | Aldoxime Formation | Dehydration & Crystallization |

| Key Reagents | 3-(3,4-dimethoxyphenyl)-2',3'-epoxypropionic acid potassium salt, KH2PO4 | 3,4-dimethoxyphenylacetaldehyde, NaHCO3, HONH3Cl | 3,4-dimethoxyphenylacetaldoxime, KOH, TBAB |

| Solvent | Water, Toluene | Toluene, Water | Toluene, DMSO, Ethanol |

| Temperature | 15°C | 15°C | Reflux, then -5°C |

| Reaction Time | 3 hours | 3 hours | 30 minutes, then 8 hours |

| Overall Yield | - | - | 85.24% |

Reductive Amination of 3,4-Dimethoxyphenylacetone

The final step in the primary synthetic route is the reductive amination of 3,4-dimethoxyphenylacetone to the target amine. Several methods are available for this transformation, each with its own advantages and disadvantages.

Reductive Amination Methodologies:

Caption: Comparison of reductive amination methods for 3,4-dimethoxyphenylacetone.

Leuckart Reaction

The Leuckart reaction is a classical method for the reductive amination of ketones using ammonium formate or formamide at high temperatures.[10][11][12][13][14]

Experimental Protocol: Leuckart Reaction of 3,4-Dimethoxyphenylacetone [13]

-

Reaction Setup: In a 250 mL four-necked flask equipped with a dropping funnel, thermometer, water segregator, and condenser, 54 g (0.86 mol) of ammonium formate is added.

-

Reaction: The ammonium formate is melted with stirring, and the temperature is raised to 120°C. 19.8 g (0.172 mol) of 2-heptanone (as a representative aliphatic ketone) is added. The temperature is maintained at 130-140°C for seven hours.

-

Hydrolysis: The resulting formyl derivative is hydrolyzed by refluxing for eight hours with 110 mL of concentrated hydrochloric acid.

-

Work-up: After cooling, the mixture is diluted with 100 mL of water and filtered. The filtrate is extracted with ether to remove water-insoluble material.

Reductive Amination with Sodium Triacetoxyborohydride (NaBH(OAc)3)

Sodium triacetoxyborohydride is a mild and selective reducing agent for reductive aminations that can be performed under neutral or slightly acidic conditions.[15][16][17]

Experimental Protocol: Reductive Amination using NaBH(OAc)3 [17]

-

Reaction Setup: A solution of m-anisaldehyde (1.00 g, 7.34 mmol), dimethylamine hydrochloride (1.20 g, 14.7 mmol), sodium acetate (964 mg, 11.8 mmol), and acetic acid (253 µL, 4.41 mmol) in THF (30 mL) is stirred at 0°C for 5 minutes.

-

Reduction: Sodium triacetoxyborohydride (3.42 g, 16.2 mmol) is added to the solution, and it is stirred at room temperature for 1 hour.

-

Work-up: The reaction is quenched with saturated aqueous NaHCO3, and the aqueous layer is extracted with dichloromethane. The organic layer is dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to give the product with a 77% yield.[17]

Reductive Amination with Sodium Cyanoborohydride (NaBH3CN)

Sodium cyanoborohydride is another mild reducing agent that is particularly effective for the selective reduction of iminium ions in the presence of carbonyl groups.[16]

Experimental Protocol: Reductive Amination using NaBH3CN

A detailed, specific protocol for the reductive amination of 3,4-dimethoxyphenylacetone using NaBH3CN and an ammonia source was not found in the provided search results. However, a general procedure would involve:

-

Imine Formation: Dissolving 3,4-dimethoxyphenylacetone and an ammonia source (e.g., ammonium acetate) in a suitable solvent (e.g., methanol).

-

Reduction: Adding sodium cyanoborohydride to the mixture and stirring at room temperature until the reaction is complete.

-

Work-up and Purification: Standard aqueous work-up followed by extraction and purification by chromatography or distillation.

| Parameter | Leuckart Reaction | NaBH(OAc)3 Reductive Amination | NaBH3CN Reductive Amination |

| Reducing Agent | Ammonium formate / Formamide | Sodium triacetoxyborohydride | Sodium cyanoborohydride |

| Ammonia Source | Ammonium formate / Formamide | Ammonia or an ammonium salt | Ammonia or an ammonium salt |

| Temperature | High (120-190°C) | Room Temperature | Room Temperature |

| Reaction Time | Several hours | 1-24 hours | Typically a few hours |

| Yield | Generally good | Good to excellent | Good |

| Key Features | Classical, one-pot method | Mild, selective, non-toxic byproducts | Mild, selective, but generates cyanide waste |

Alternative Route: Reduction of 3,4-Dimethoxyphenylacetonitrile

An alternative pathway to the target amine involves the reduction of 3,4-dimethoxyphenylacetonitrile.

Experimental Protocol: Reduction of 3,4-Dimethoxyphenylacetonitrile

A specific protocol for the direct reduction of 3,4-dimethoxyphenylacetonitrile to this compound was not explicitly found. However, a general approach for the reduction of a nitrile to a primary amine would involve the use of a strong reducing agent like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

A related procedure for the synthesis of N,N-dimethylhomoveratrylamine from (3,4-dimethoxyphenyl)acetonitrile involves a two-step process: formation of an acetamidine followed by reduction with sodium borohydride.[18] A similar strategy could potentially be adapted for the synthesis of the primary amine.

Conclusion

This technical guide has outlined the principal synthetic routes to this compound, focusing on the key precursors: veratraldehyde, isoeugenol methyl ether, and 3,4-dimethoxyphenylacetonitrile. The synthesis of the pivotal intermediate, 3,4-dimethoxyphenylacetone, has been detailed, along with various methods for its subsequent reductive amination to the final product. The provided experimental protocols and comparative data tables are intended to assist researchers and drug development professionals in selecting and implementing the most suitable synthetic strategy for their specific needs. The choice of route will ultimately depend on factors such as the availability and cost of starting materials, scalability, and safety considerations.

References

- 1. Darzens reaction - Wikipedia [en.wikipedia.org]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.mdma.ch [chemistry.mdma.ch]

- 5. researchgate.net [researchgate.net]

- 6. Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101475511A - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 8. CN101475511B - Method for synthesizing 3,4-dimethoxyphenyl acetonitrile - Google Patents [patents.google.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 11. chemistry.mdma.ch [chemistry.mdma.ch]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. researchgate.net [researchgate.net]

- 14. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. TCI Practical Example: Reductive Amination Reaction Using Sodium Triacetoxyborohydride | TCI AMERICA [tcichemicals.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

In-depth Technical Guide: 1-(3,4-Dimethoxyphenyl)propan-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a detailed overview of the chemical compound 1-(3,4-dimethoxyphenyl)propan-2-amine, including its IUPAC nomenclature, chemical structure, and key physicochemical properties. The nomenclature is clarified in relation to the user-provided term "2-(3,4-Dimethoxyphenyl)propan-2-amine," which is likely an error in locant assignment. This document serves as a foundational resource for professionals engaged in chemical research and drug development.

IUPAC Nomenclature and Compound Identification

The chemical name "this compound" suggests a propan-2-amine moiety attached to the second position of the 3,4-dimethoxyphenyl ring. However, the standard and recognized compound with this core structure is 1-(3,4-dimethoxyphenyl)propan-2-amine .[1][2] In this correctly named compound, the propan-2-amine group is attached to the first carbon of the phenyl ring. This compound is also widely known by its common synonym, 3,4-Dimethoxyamphetamine (3,4-DMA) .[1][3]

The discrepancy likely arises from a misunderstanding of IUPAC nomenclature rules, where the phenyl ring is the principal group, and the side chain is numbered starting from the point of attachment. For the purpose of this guide, all subsequent information pertains to the correctly identified compound, 1-(3,4-dimethoxyphenyl)propan-2-amine.

Chemical Properties and Data

The following table summarizes the key quantitative data and identifiers for 1-(3,4-dimethoxyphenyl)propan-2-amine.

| Property | Value | Source(s) |

| IUPAC Name | 1-(3,4-dimethoxyphenyl)propan-2-amine | PubChem[1][2] |

| Common Names | 3,4-Dimethoxyamphetamine (3,4-DMA), α-Methylhomoveratrylamine | PubChem[1] |

| CAS Number | 120-26-3 | PubChem[1] |

| Molecular Formula | C₁₁H₁₇NO₂ | PubChem[1] |

| Molecular Weight | 195.26 g/mol | PubChem[1] |

| Melting Point | 39-40 °C | ChemicalBook[3] |

| Boiling Point | 154 °C at 9 Torr | ChemicalBook[3] |

| Density | 1.0624 g/cm³ at 25 °C | ChemicalBook[3] |

| pKa | 9.78 ± 0.10 (Predicted) | ChemicalBook[3] |

Chemical Structure

The chemical structure of 1-(3,4-dimethoxyphenyl)propan-2-amine consists of a benzene ring substituted with two methoxy groups at the 3 and 4 positions, and a propan-2-amine group at the 1 position.

Caption: Chemical structure of 1-(3,4-Dimethoxyphenyl)propan-2-amine.

Experimental Protocols and Synthesis

Detailed experimental protocols for the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine are documented in specialized chemical literature. A common synthetic route involves the use of 1-(3,4-dimethoxyphenyl)propan-2-one as a precursor.[4] The synthesis and use of this compound as a precursor for other molecules, such as isoquinoline derivatives, have been described.[5] As a designer drug, its synthesis may also be found in forensic and medicinal chemistry literature.[3] The compound is also used as an intermediate in the production of pharmaceuticals like verapamil and bevacolol.[6]

Logical Relationship Diagram

The following diagram illustrates the relationship between the user's query and the corrected chemical identity.

Caption: Logical workflow from user query to correct compound identification.

References

- 1. (+-)-3,4-Dimethoxyamphetamine | C11H17NO2 | CID 8423 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dma, (R)- | C11H17NO2 | CID 11769408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3,4-dimethoxy-alpha-methylphenethylamine | 120-26-3 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

An In-depth Technical Guide on the Core Mechanism of Action of 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA)

Disclaimer: The compound specified in the topic, 2-(3,4-Dimethoxyphenyl)propan-2-amine, possesses a quaternary alpha-carbon, a feature that makes it structurally distinct from typical psychoactive phenethylamines and for which there is a lack of published pharmacological data. This guide will instead focus on its well-studied structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine , commonly known as 3,4-Dimethoxyamphetamine (3,4-DMA) . This compound is a known psychedelic drug of the amphetamine family and its mechanism of action has been characterized.[1][2]

Introduction

1-(3,4-Dimethoxyphenyl)propan-2-amine, or 3,4-Dimethoxyamphetamine (3,4-DMA), is a psychedelic substance belonging to the phenethylamine and amphetamine chemical classes.[1] It is a positional isomer of other dimethoxyamphetamines, such as the more widely known 2,5-DMA.[3] Historically, 3,4-DMA was investigated in human psychiatric patients in the 1960s, with intravenous doses up to 700 mg producing mescaline-like visual effects.[1][3] Its primary mechanism of action, like other classic hallucinogens, is centered on its interaction with the serotonin system.[4][5]

Core Mechanism of Action

The primary mechanism of action for 3,4-DMA involves its interaction with serotonin receptors, particularly the 5-HT₂ family. However, its pharmacological profile is complex, also including interactions with other serotonin receptor subtypes and monoamine oxidase enzymes.

Serotonergic Receptor Interactions

The psychedelic effects of phenethylamines are primarily mediated by their agonistic activity at the serotonin 5-HT₂A receptor.[6][7] 3,4-DMA binds to this receptor, although with a relatively low affinity compared to other potent hallucinogens like 2,5-dimethoxy-4-methylamphetamine (DOM).[1] Studies have shown that its affinity (Kᵢ) for the rat 5-HT₂A receptor is 43,300 nM.[1] For comparison, the affinity of DOM for the same receptor was found to be 100 nM in the same study.[1] This suggests that while 5-HT₂A receptor agonism is a key part of its action, higher doses are required to elicit psychedelic effects compared to more potent compounds in its class.

3,4-DMA also shows weak affinity for the 5-HT₁ receptor, with a reported Kᵢ of 64,600 nM.[1]

Monoamine Oxidase Inhibition

In addition to its receptor binding profile, 3,4-DMA has been identified as a monoamine oxidase inhibitor (MAOI). It shows selective inhibitory activity against monoamine oxidase A (MAO-A) with an IC₅₀ value of 20,000 nM.[1] It is effectively inactive at monoamine oxidase B (MAO-B), with an IC₅₀ greater than 100,000 nM.[1] The inhibition of MAO-A can lead to increased synaptic levels of monoamines like serotonin, norepinephrine, and dopamine, which may contribute to its overall pharmacological effects.

Lack of Stimulant-like Activity

Despite its amphetamine backbone, 3,4-DMA does not appear to produce typical psychostimulant effects. In rodent drug discrimination tests, it fails to generalize to dextroamphetamine, indicating a lack of amphetamine-like subjective effects.[1][3] This distinguishes it from other methoxyamphetamines like 4-methoxyamphetamine (PMA), which do substitute for dextroamphetamine.[3] Furthermore, it does not appear to bind to monoamine transporters, which are the primary targets of classic stimulants like amphetamine.[3]

Signaling Pathways

The primary psychedelic effects of 3,4-DMA are initiated through its agonist activity at the 5-HT₂A receptor, which is a Gq/11-coupled G-protein coupled receptor (GPCR). Activation of this receptor initiates a well-characterized intracellular signaling cascade.

-

Receptor Activation: 3,4-DMA binds to the 5-HT₂A receptor, causing a conformational change.

-

G-Protein Coupling: The activated receptor couples to and activates the Gq alpha subunit of the heterotrimeric G-protein.

-

PLC Activation: The activated Gαq subunit stimulates the enzyme phospholipase C (PLC).

-

Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).

-

Downstream Effects:

-

IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺) stores.

-

DAG and elevated intracellular Ca²⁺ levels synergistically activate Protein Kinase C (PKC).

-

These events lead to a cascade of further downstream signaling, including the activation of other kinases and modulation of gene expression, ultimately altering neuronal excitability and plasticity in cortical circuits, which is thought to underlie the profound changes in perception and cognition.

-

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for 3,4-DMA's interaction with key molecular targets.

| Target | Parameter | Value | Species | Reference |

| 5-HT₂A Receptor | Kᵢ (Binding Affinity) | 43,300 nM | Rat | [1] |

| 5-HT₁ Receptor | Kᵢ (Binding Affinity) | 64,600 nM | Rat | [1] |

| Monoamine Oxidase A (MAO-A) | IC₅₀ (Inhibition) | 20,000 nM | N/A | [1] |

| Monoamine Oxidase B (MAO-B) | IC₅₀ (Inhibition) | > 100,000 nM | N/A | [1] |

Experimental Protocols

Detailed experimental protocols are essential for interpreting pharmacological data. Below are generalized methodologies representative of those used to characterize compounds like 3,4-DMA.

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of a drug for a specific receptor.

-

Tissue Preparation: Brain tissue (e.g., rat cortex for 5-HT₂A receptors) is homogenized in a cold buffer solution. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended to create a membrane preparation containing the target receptors.

-

Assay Incubation: The membrane preparation is incubated in assay tubes with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (3,4-DMA).

-

Separation: After reaching equilibrium, the reaction is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed quickly with cold buffer to remove any non-specifically bound radioactivity.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression. The concentration of 3,4-DMA that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the potency of a compound to inhibit MAO enzyme activity.

-

Enzyme Source: A source of MAO-A and MAO-B is obtained, typically from homogenized mitochondrial fractions of tissues like rat brain or human platelets.

-

Assay Incubation: The enzyme preparation is pre-incubated with various concentrations of the test inhibitor (3,4-DMA).

-

Substrate Addition: A radiolabeled substrate (e.g., [¹⁴C]5-HT for MAO-A or [¹⁴C]phenylethylamine for MAO-B) is added to start the enzymatic reaction.

-

Reaction Termination & Extraction: After a set time, the reaction is stopped, typically by adding acid. The radiolabeled metabolic products are then extracted from the aqueous phase using an organic solvent.

-

Quantification: The radioactivity in the organic solvent layer (containing the product) is measured via liquid scintillation counting.

-

Data Analysis: The amount of product formed is calculated and compared across different inhibitor concentrations. The concentration of 3,4-DMA that causes 50% inhibition of enzyme activity (IC₅₀) is determined by plotting percent inhibition versus inhibitor concentration.

Conclusion

The mechanism of action of 1-(3,4-Dimethoxyphenyl)propan-2-amine (3,4-DMA) is multifaceted. Its primary role as a psychedelic agent is attributed to its agonist activity at 5-HT₂A receptors, initiating a Gq-coupled signaling cascade. However, its pharmacological profile is characterized by a notably low affinity for this target compared to other classic psychedelics. Additionally, its activity as a selective MAO-A inhibitor may contribute to its overall effects by increasing synaptic monoamine levels. The lack of significant interaction with monoamine transporters and its failure to substitute for amphetamine in preclinical models confirm that its effects are distinct from those of typical psychostimulants. This profile underscores the complexity of substituted amphetamines and highlights the structural nuances that dictate their specific pharmacological actions.

References

- 1. 3,4-Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 2. swgdrug.org [swgdrug.org]

- 3. Dimethoxyamphetamine - Wikipedia [en.wikipedia.org]

- 4. Addiction Pharmacology and Therapeutic Use - Psychedelics in Recovery [spiritpharmacist.com]

- 5. psychedelic-science.org [psychedelic-science.org]

- 6. 2,5-Dimethoxy-4-methylamphetamine - Wikipedia [en.wikipedia.org]

- 7. 2,5-Dimethoxy-4-Methylamphetamine | C12H19NO2 | CID 85875 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Profile of 2-(3,4-Dimethoxyphenyl)propan-2-amine and Its Structural Analogs

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct pharmacological data for 2-(3,4-Dimethoxyphenyl)propan-2-amine is scarce in publicly available literature. This guide provides a detailed profile based on its known role as a synthetic precursor and an in-depth analysis of its structurally related, pharmacologically active analogs. The potential pharmacological profile of the title compound is inferred from these analogs.

Introduction

This compound is a substituted phenethylamine derivative. While this specific molecule is not extensively characterized in pharmacological literature, its structural backbone is a key component of numerous psychoactive compounds. It is primarily documented as a chemical intermediate in the synthesis of more complex molecules. For instance, it serves as a precursor for isoquinoline derivatives that exhibit smooth muscle relaxant properties, structurally analogous to papaverine and mebeverine.

This guide will first outline the known synthetic utility of this compound. The core of this document will then focus on the detailed pharmacological profiles of its structurally similar analogs, particularly the 2,5-dimethoxy-substituted phenethylamines (2C-x series) and amphetamines (DOx series). These analogs are potent serotonergic agents, and their pharmacology offers a predictive framework for the potential biological activity of this compound.

Synthetic Utility

The primary documented role of this compound is that of a versatile chemical building block. It has been utilized in the synthesis of N-acylated derivatives, which are precursors to isoquinolines. These synthetic isoquinolines have been investigated for their potential as vasodilators and smooth muscle relaxants. One study describes the synthesis of 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide as an isoquinoline precursor (IQP) that may modulate endogenous nitric oxide synthesis[1].

Predicted Pharmacological Profile: Insights from Structural Analogs

The pharmacological activity of phenethylamines is highly dependent on the substitution patterns on the phenyl ring. The presence of methoxy groups, particularly at the 2- and 5-positions, confers high affinity and agonist activity at serotonin 5-HT2 receptors. Although the title compound has a 3,4-dimethoxy substitution, it is reasonable to hypothesize potential activity at serotonergic receptors based on the broader structure-activity relationships of this class.

Primary Target: Serotonin 5-HT2A and 5-HT2C Receptors

The most prominent targets for structurally related 2,5-dimethoxy-substituted phenethylamines and amphetamines are the 5-HT2A and 5-HT2C receptors. These G-protein coupled receptors (GPCRs) are widely distributed in the central nervous system and are implicated in a vast array of physiological and cognitive processes.

-

5-HT2A Receptor: This receptor is the primary target for classic psychedelic drugs. Its activation in cortical pyramidal neurons is linked to the profound alterations in perception, cognition, and mood associated with these compounds. It is also involved in learning, memory, and the regulation of mood. Many atypical antipsychotic medications act as antagonists or inverse agonists at this receptor.

-

5-HT2C Receptor: This receptor is involved in the regulation of appetite, mood, and reward pathways. Agonism at this receptor typically leads to anorectic effects and may have anxiogenic or antidepressant-like properties depending on the specific compound and context.

Quantitative Analysis: Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of representative 2,5-dimethoxy-substituted amphetamine analogs at human serotonin receptors. Lower Ki values indicate higher binding affinity.

| Compound | 4-Substituent | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | 5-HT2B Ki (nM) |

| DOM | Methyl | 533 | - | - |

| DOB | Bromo | 59 | - | - |

| DOI | Iodo | 1.26 (R-isomer) | 2.5 (R-isomer) | - |

| DOET | Ethyl | 137 | - | - |

Data compiled from multiple sources.[2][3][4][5]

Functional Activity: Agonism and Signal Transduction

Structurally related phenethylamines and amphetamines are typically agonists at 5-HT2A and 5-HT2C receptors. The 5-HT2 receptor family primarily couples to the Gq/11 family of G-proteins.[6][7] Agonist binding initiates a conformational change in the receptor, leading to the activation of the Gq alpha subunit. This triggers a canonical intracellular signaling cascade:

-

Phospholipase C (PLC) Activation: Activated Gαq stimulates the enzyme phospholipase C.

-

PIP2 Hydrolysis: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6][8]

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, causing the release of stored calcium (Ca2+) into the cytosol.[8][9]

-

Protein Kinase C (PKC) Activation: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates protein kinase C.[8]

This signaling cascade ultimately leads to the phosphorylation of various downstream proteins, resulting in changes in neuronal excitability, gene expression, and synaptic plasticity.[10]

Key Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor

This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.

Objective: To quantify the binding affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the receptor.

Materials:

-

Cell membranes from HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Radioligand: [3H]ketanserin or [125I]DOI.

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4.

-

Test compound and reference compounds at various concentrations.

-

Non-specific binding control: A high concentration of a known 5-HT2A ligand (e.g., 10 µM spiperone).

-

96-well filter plates (e.g., GF/B filters).

-

Scintillation fluid and a microplate scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.[4]

-

Assay Mixture: In each well of the 96-well plate, combine:

-

Cell membrane preparation (e.g., 50-100 µg protein/well).

-

Assay buffer.

-

Test compound at various concentrations (typically a serial dilution).

-

Radioligand at a fixed concentration (usually near its Kd value).

-

-

Incubation: Incubate the plates at room temperature (or 37°C) for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of the wells through the filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plates, add scintillation cocktail to each well, and measure the radioactivity using a microplate scintillation counter.

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Functional Assay

This protocol measures the functional activity of a test compound by quantifying the increase in intracellular calcium following 5-HT2A receptor activation.

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound as an agonist at the 5-HT2A receptor.

Materials:

-

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Test compound and a reference full agonist (e.g., serotonin).

-

A fluorescence plate reader with an integrated fluid-handling system.

Procedure:

-

Cell Plating: Seed the cells into a 96-well or 384-well black, clear-bottom plate and culture overnight to allow for adherence.

-

Dye Loading: Remove the culture medium and add the calcium-sensitive dye diluted in assay buffer to each well. Incubate for approximately 60 minutes at 37°C to allow the dye to enter the cells.

-

Washing: Gently wash the cells with assay buffer to remove any extracellular dye.

-

Baseline Reading: Place the plate in the fluorescence reader and measure the baseline fluorescence for a short period.

-

Compound Addition: The instrument's fluidics system adds the test compound at various concentrations to the wells while continuously recording the fluorescence.

-

Data Acquisition: Continue to measure fluorescence for several minutes to capture the peak calcium response.

-

Data Analysis:

-

The change in fluorescence intensity (peak minus baseline) is proportional to the increase in intracellular calcium.

-

Plot the response against the log concentration of the test compound.

-

Use non-linear regression to fit the data to a dose-response curve to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximum response relative to a full agonist).

-

Visualizations

Signaling Pathway Diagram

Caption: Canonical Gq signaling pathway for the 5-HT2A receptor.

Experimental Workflow: Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Calcium Mobilization Assay

Caption: Workflow for a cell-based calcium mobilization assay.

Conclusion

While this compound is not well-documented as a pharmacologically active agent itself, its chemical structure is of significant interest to medicinal chemists and pharmacologists. Its role as a synthetic intermediate highlights its utility in creating more complex molecules with defined biological activities.

Based on the extensive data available for its structural analogs, it is highly probable that if this compound possesses any significant CNS activity, it would be mediated through interactions with serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. Direct pharmacological screening of this compound using the assays detailed in this guide would be necessary to definitively characterize its pharmacological profile, including its receptor binding affinities, functional activity, and potential for in vivo effects. Such studies would clarify whether the 3,4-dimethoxy substitution pattern confers serotonergic activity comparable to the well-studied 2,5-dimethoxy analogs.

References

- 1. Cell signalling diversity of the Gqalpha family of heterotrimeric G proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. innoprot.com [innoprot.com]

- 3. selvita.com [selvita.com]

- 4. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 8. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 9. researchgate.net [researchgate.net]

- 10. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propan-2-amine and its Relationship to Phenethylamines

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3,4-Dimethoxyphenyl)propan-2-amine, also known as 3,4-dimethoxyamphetamine (3,4-DMA), is a substituted phenethylamine that has been the subject of scientific inquiry due to its structural similarity to other psychoactive and pharmacologically active compounds. As a derivative of the core phenethylamine structure, it belongs to a broad class of compounds known for their diverse interactions with the central nervous system. This technical guide provides a comprehensive overview of this compound, its synthesis, its relationship to the broader class of phenethylamines, and its known biological activities, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.

Relationship to Phenethylamines

Phenethylamines are a class of organic compounds that contain a phenyl ring, an ethyl group, and a terminal amine. This core structure is the foundation for a vast array of endogenous neurotransmitters, hormones, and synthetic compounds with significant pharmacological effects. The relationship between this compound and the broader phenethylamine class is rooted in its chemical structure.

Structural Comparison:

The fundamental phenethylamine structure consists of a benzene ring attached to an ethylamine side chain. Modifications to this basic scaffold, such as the addition of substituent groups to the phenyl ring or the alkylation of the amine, give rise to a wide variety of compounds with distinct pharmacological profiles. In the case of this compound, the key structural features that define its relationship to other phenethylamines are:

-

Phenethylamine Backbone: It possesses the core phenethylamine structure.

-

Methoxy Groups: The presence of two methoxy groups at the 3 and 4 positions of the phenyl ring. This substitution pattern is also found in other psychoactive phenethylamines, such as mescaline (3,4,5-trimethoxyphenethylamine).

-

Alpha-Methylation: The addition of a methyl group at the alpha position of the ethylamine side chain, which classifies it as an amphetamine derivative. This modification often increases the metabolic stability and central nervous system penetration of phenethylamines.

The following diagram illustrates the structural relationship of this compound to the parent phenethylamine structure and other notable derivatives.

Quantitative Biological Data

The biological activity of this compound and its derivatives is primarily attributed to their interaction with various neurotransmitter receptors and enzymes. The following tables summarize the available quantitative data on the binding affinities and inhibitory concentrations of 3,4-DMA and related phenethylamines.

| Compound | Receptor | Ki (nM) | Species | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT1A | 64,600 | Rat | [1] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 5-HT2A | 43,300 | Rat | [1] |

| p-Methoxyamphetamine (PMA) | 5-HT2A | 33,600 | Rat | [1] |

| 2,5-Dimethoxyamphetamine (2,5-DMA) | 5-HT2A | 5,200 | Rat | [1] |

| 2,5-Dimethoxy-4-methylamphetamine (DOM) | 5-HT2A | 100 | Rat | [1] |

| Compound | Enzyme | IC50 (nM) | Species | Reference |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | MAO-A | 20,000 | - | [1] |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | MAO-B | > 100,000 | - | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of this compound

A common synthetic route to this compound starts from 3,4-dimethoxyphenylacetone. The following is a generalized protocol based on established chemical literature.

Materials:

-

3,4-Dimethoxyphenylacetone

-

Ammonium formate or another amine source

-

Reducing agent (e.g., sodium cyanoborohydride, catalytic hydrogenation)

-

Appropriate solvent (e.g., methanol, ethanol)

-

Hydrochloric acid (for salt formation)

-

Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure (Reductive Amination):

-

Dissolve 3,4-dimethoxyphenylacetone and an excess of the amine source (e.g., ammonium formate) in a suitable solvent such as methanol.

-

Add a reducing agent portion-wise while monitoring the reaction temperature. For catalytic hydrogenation, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Palladium on carbon).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Once the reaction is complete, quench the reaction by carefully adding water or a dilute acid.

-

Extract the product into an organic solvent (e.g., diethyl ether, dichloromethane).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel or by distillation under reduced pressure.

-

For salt formation, dissolve the purified freebase in a suitable solvent and add a solution of hydrochloric acid to precipitate the hydrochloride salt, which can then be collected by filtration and dried.

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the serotonin 5-HT2A receptor.

Materials:

-

Cell membranes expressing the human 5-HT2A receptor.

-

Radioligand (e.g., [3H]ketanserin).

-

Test compound (this compound).

-

Non-specific binding control (e.g., unlabeled ketanserin at a high concentration).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, add the cell membranes, the radioligand at a fixed concentration (typically at or below its Kd value), and either the assay buffer (for total binding), the non-specific binding control, or the test compound at various concentrations.

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Terminate the incubation by rapid filtration through the filter plates, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

-

Allow the filters to dry, then add the scintillation cocktail to each well.

-

Quantify the radioactivity in each well using a microplate scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of a test compound against MAO-A and MAO-B.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes.

-

MAO substrate (e.g., kynuramine for both isoforms, or specific substrates like serotonin for MAO-A and benzylamine for MAO-B).

-

Test compound (this compound).

-

Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Assay buffer (e.g., phosphate buffer, pH 7.4).

-

Detection system (e.g., spectrophotometer or fluorometer to measure the product of the enzymatic reaction).

Procedure:

-

Prepare serial dilutions of the test compound in the assay buffer.

-

In a 96-well plate, pre-incubate the MAO enzyme (either MAO-A or MAO-B) with the test compound or positive control at various concentrations for a defined period.

-

Initiate the enzymatic reaction by adding the MAO substrate.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction (e.g., by adding a quenching solution).

-

Measure the amount of product formed using a suitable detection method (e.g., measuring the fluorescence of 4-hydroxyquinoline if kynuramine is the substrate).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to determine the IC50 value.

Signaling Pathways

The pharmacological effects of phenethylamines are mediated through their interaction with various G-protein coupled receptors (GPCRs), primarily serotonin, dopamine, and adrenergic receptors. The binding of these ligands to their respective receptors initiates a cascade of intracellular signaling events.

Serotonin 5-HT2A Receptor Signaling

Phenethylamines, particularly those with psychedelic properties, are often potent agonists or partial agonists at the serotonin 5-HT2A receptor. Activation of this Gq/11-coupled receptor leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses.

Dopamine D2 Receptor Signaling

Some phenethylamines can also interact with dopamine receptors. The D2 receptor is a Gi/o-coupled receptor, and its activation typically leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent modulation of downstream targets.

Adrenergic α1 Receptor Signaling

The structural similarity of phenethylamines to endogenous catecholamines like norepinephrine and epinephrine suggests potential interactions with adrenergic receptors. The α1 adrenergic receptor, similar to the 5-HT2A receptor, is coupled to Gq/11 proteins. Its activation initiates the same PLC-mediated signaling cascade, leading to increased intracellular calcium and PKC activation.

Conclusion

This compound represents a key molecule for understanding the structure-activity relationships within the phenethylamine class. Its pharmacological profile, characterized by its interactions with serotonergic systems and its role as a monoamine oxidase inhibitor, provides a foundation for further research into the development of novel therapeutic agents. The data and protocols presented in this guide are intended to serve as a valuable resource for scientists and researchers in the fields of medicinal chemistry, pharmacology, and drug development. Further investigation into the complete receptor interaction profile and in vivo effects of 3,4-DMA is warranted to fully elucidate its therapeutic potential and mechanism of action.

References

An In-depth Technical Guide on 2-(3,4-Dimethoxyphenyl)propan-2-amine

To: Researchers, Scientists, and Drug Development Professionals

Subject: Technical Guide on the Discovery and History of 2-(3,4-Dimethoxyphenyl)propan-2-amine

This technical guide provides a detailed overview of the available scientific information regarding this compound, also known by its systematic name α,α-dimethyl-3,4-dimethoxyphenethylamine. The information presented herein is based on a comprehensive review of publicly accessible scientific literature and chemical databases.

Introduction and Overview

This compound is a substituted phenethylamine derivative. Structurally, it features a dimethoxy-substituted phenyl ring attached to a propane backbone with an amine group at the second position, which also bears two methyl groups. While structurally related to pharmacologically active phenethylamines, there is a notable scarcity of published research on the discovery, history, and specific biological activities of this particular compound. The primary context in which this molecule appears in the scientific literature is as a chemical intermediate in the synthesis of other, more complex molecules.

Synthesis and Experimental Protocols

A documented method for the synthesis of this compound hydrochloride has been reported. The process involves the reduction of a nitro-containing precursor.

Experimental Protocol: Synthesis of α,α-dimethyl-3,4-dimethoxyphenethylamine hydrochloride [1]

-

Starting Material: 1-(3,4-dimethoxyphenyl)-1-chloro-2-methyl-2-nitropropane

-

Reagents and Catalysts: Sodium acetate, acetic acid, platinum dioxide, activated charcoal, hydrogen gas, 1,2-dimethoxyethane, ether, sodium hydroxide, hydrogen chloride in ether, isopropyl alcohol.

Procedure: [1]

-

A mixture of 3.6 g of 1-(3,4-dimethoxyphenyl)-1-chloro-2-methyl-2-nitropropane, 910 mg of sodium acetate, 6.7 ml of acetic acid, 200 mg of platinum dioxide, 280 mg of activated charcoal, and 35 ml of 1,2-dimethoxyethane is prepared.

-

The mixture is shaken in a hydrogen gas atmosphere at a pressure of 55 atmospheres and a temperature of 60°-85° C for 5.5 hours.

-

After cooling, the insoluble materials are removed by filtration.

-

The filtrate is evaporated under reduced pressure to remove the solvent, yielding a pale yellow oil.

-

The oily residue is dissolved in water and washed with ether.

-

The aqueous layer is neutralized with 20% sodium hydroxide under cooling and then extracted with ether.

-

The ether extract is washed with water, dried, and the solvent is evaporated.

-

The resulting colorless oil is converted to its hydrochloride salt using hydrogen chloride in ether.

-

The final product, α,α-dimethyl-3,4-dimethoxyphenethylamine hydrochloride, is recrystallized from isopropyl alcohol to yield 2.1 g of colorless plates.

Below is a graphical representation of the synthesis workflow.

Caption: Synthesis workflow for this compound HCl.

Discovery and Historical Context

A thorough search of the scientific literature did not yield any specific information regarding the initial discovery or a detailed historical account of this compound. It does not appear to be a compound with a significant history of investigation for its own biological properties, unlike other structurally related phenethylamines and amphetamines. Its existence in the chemical literature is primarily as a synthetic intermediate.

Pharmacological Data and Signaling Pathways

There is no publicly available quantitative data on the pharmacological properties of this compound. This includes a lack of information on its binding affinities to receptors, efficacy, and pharmacokinetic profile. Consequently, there are no described signaling pathways or mechanisms of action associated with this compound in the scientific literature.

Data Presentation

Due to the absence of quantitative pharmacological data, no data tables for comparison can be provided.

Conclusion

References

An In-depth Technical Guide to 2-(3,4-Dimethoxyphenyl)propan-2-amine Analogs

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information on the specific chemical entity 2-(3,4-dimethoxyphenyl)propan-2-amine is limited in publicly available scientific literature. This guide will focus on its key structural isomer, 1-(3,4-dimethoxyphenyl)propan-2-amine (3,4-DMA) , and its derivatives, for which substantial research exists. This analog provides a valuable framework for understanding the synthesis, structure-activity relationships, and pharmacological properties of this class of compounds.

Introduction

Dimethoxyphenyl-alkylamines represent a broad class of psychoactive and pharmacologically active compounds. The position of the methoxy groups on the phenyl ring, along with substitutions on the alkyl chain, critically dictates their biological activity. While the 2,5-dimethoxy substitution pattern, found in the "DOx" series of hallucinogens, is well-studied for its potent interaction with serotonin 5-HT2A receptors, the 3,4-dimethoxy analogs exhibit a different and more nuanced pharmacological profile.[1][2]

This technical guide provides a detailed overview of the synthesis, pharmacological actions, and experimental evaluation of 1-(3,4-dimethoxyphenyl)propan-2-amine and its derivatives. These compounds have shown potential as smooth muscle relaxants and serve as important tools for structure-activity relationship (SAR) studies within the broader phenethylamine class.[3][4]

Chemical Synthesis

The primary route for synthesizing 1-(3,4-dimethoxyphenyl)propan-2-amine (3,4-DMA) is through the reductive amination of its corresponding ketone precursor, 1-(3,4-dimethoxyphenyl)propan-2-one. This versatile reaction can be adapted to produce a wide range of derivatives.

General Synthesis Workflow: Reductive Amination

The conversion of a ketone to a primary amine is a cornerstone of amine synthesis. The process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the target amine. Various reducing agents can be employed, each with specific advantages.

Caption: General workflow for the synthesis of 1-(3,4-dimethoxyphenyl)propan-2-amine via reductive amination.

Experimental Protocol: Synthesis of 1-(3,4-Dimethoxyphenyl)propan-2-amine via Reductive Amination

This protocol is a representative method adapted from literature procedures for similar compounds.[5]

-

Reaction Setup: To a solution of 1-(3,4-dimethoxyphenyl)propan-2-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

-

Imine Formation: Stir the mixture at room temperature for approximately 20-30 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (NaBH₃CN) (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup:

-

Quench the reaction by the slow addition of 1M HCl until the solution is acidic (pH ~2) to decompose excess reducing agent.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Perform a basic wash by adding 2M NaOH until the aqueous layer is strongly basic (pH > 12).

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure amine.

Pharmacological Activity and SAR

The pharmacological profile of 3,4-dimethoxy-substituted amphetamines differs significantly from their 2,5-dimethoxy counterparts. The primary activities reported are smooth muscle relaxation and comparatively weak interactions with central nervous system (CNS) receptors.

Smooth Muscle Relaxant Activity

Derivatives of 1-(3,4-dimethoxyphenyl)propan-2-amine have been investigated for their spasmolytic (smooth muscle relaxant) properties, showing potential applications for conditions like irritable bowel syndrome.[3][6]

Proposed Mechanism: One investigated mechanism for this relaxant activity involves the stimulation of endogenous nitric oxide (NO) synthesis.[4] The compound may enhance the activity of nitric oxide synthase (NOS) within neuronal (nNOS) and endothelial (eNOS) cells. The resulting NO diffuses into adjacent smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic GMP (cGMP) levels. This cascade ultimately results in smooth muscle relaxation and vasodilation.

Caption: Proposed mechanism of NO-mediated smooth muscle relaxation by 3,4-DMA derivatives.

Central Nervous System (CNS) Receptor Interactions

The interaction of dimethoxyamphetamines with serotonin receptors is a key determinant of their psychedelic potential. Structure-activity relationship studies show that the 3,4-dimethoxy substitution pattern results in significantly lower affinity for the 5-HT2A receptor compared to the 2,5-dimethoxy pattern.

Key SAR Insights:

-

Methoxy Position is Crucial: 3,4-DMA has a very low affinity for the 5-HT2A receptor (Kᵢ = 43,300 nM).[1] In contrast, 2,5-dimethoxy analogs like DOM (Kᵢ = 100-533 nM) and DOB (Kᵢ = 59 nM) are orders of magnitude more potent.[1][7] This highlights that the specific placement of electron-donating methoxy groups on the phenyl ring is critical for high-affinity binding.

-

4-Position Substitution: In the 2,5-dimethoxy series (DOx), a small, lipophilic, electronegative substituent at the 4-position (e.g., -Br, -I, -Cl) generally confers the highest potency.[2]

| Compound | Substitution Pattern | Kᵢ (nM) | Reference(s) |

| 3,4-DMA | 3,4-Dimethoxy | 43,300 | [1] |

| 2,5-DMA | 2,5-Dimethoxy | 5,200 | [1] |

| DOM | 2,5-Dimethoxy-4-Methyl | 100 - 533 | [1][7] |

| DOB | 2,5-Dimethoxy-4-Bromo | 59 | [7] |

| DOI | 2,5-Dimethoxy-4-Iodo | 0.27 | [8] |

| DOET | 2,5-Dimethoxy-4-Ethyl | 137 | [7] |

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor, a G-protein coupled receptor (GPCR), is the primary target for classic psychedelic drugs. Agonist binding initiates a well-characterized intracellular signaling cascade. Although 3,4-DMA is a weak ligand, understanding this pathway is essential for contextualizing the activity of all phenethylamine analogs.

Caption: Canonical Gq-coupled signaling pathway of the serotonin 5-HT2A receptor.

Key Experimental Protocols

Protocol: Radioligand Binding Assay for 5-HT2A Receptor

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human 5-HT2A receptor.[7][9][10]

-

Receptor Preparation:

-

Use commercially available membrane preparations from cells stably transfected with the human 5-HT2A receptor (e.g., from CHO-K1 cells) or prepare from rat frontal cortex tissue homogenates.

-

On the day of the assay, thaw membrane aliquots and resuspend in ice-cold binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4). Determine protein concentration using a BCA or Bradford assay.

-

-

Assay Setup (96-well plate format):

-

Total Binding: Add membrane preparation, radioligand (e.g., [³H]ketanserin at a concentration near its Kd, ~0.5-2.0 nM), and binding buffer.

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known non-labeled 5-HT2A antagonist (e.g., 1-10 µM ketanserin) to saturate the receptors.

-

Test Compound: Add membrane preparation, radioligand, and varying concentrations of the test compound (typically in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Incubation: Incubate the plate at room temperature (or 30°C) for 60 minutes with gentle agitation to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine to reduce NSB). Wash the filters multiple times (3-4x) with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

-

Quantification:

-

Dry the filter plate completely.

-

Add scintillation cocktail to each well.

-

Measure the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percent specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: Isolated Tissue Bath Assay for Smooth Muscle Relaxation

This ex vivo protocol measures the ability of a compound to relax pre-contracted smooth muscle tissue, such as rat aorta or guinea pig ileum.[11][12]

-

Tissue Preparation:

-

Humanely euthanize the animal (e.g., rat) and dissect the desired smooth muscle tissue (e.g., thoracic aorta).

-

Immediately place the tissue in cold, oxygenated Physiological Salt Solution (PSS).

-

Carefully clean the tissue of adherent fat and connective tissue and cut into rings (2-3 mm).

-

-

Mounting:

-

Mount the tissue rings on hooks in an isolated tissue bath chamber (10-20 mL volume) containing PSS maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Connect one hook to a fixed mount and the other to an isometric force transducer linked to a data acquisition system.

-

-

Equilibration:

-

Apply a basal tension to the tissue (e.g., 1-2 grams for rat aorta) and allow it to equilibrate for 60-90 minutes.

-

Wash the tissue with fresh, pre-warmed PSS every 15-20 minutes during equilibration.

-

-

Viability and Contraction:

-

Test tissue viability by inducing a contraction with a high concentration of potassium chloride (KCl, e.g., 60-80 mM) or a receptor agonist (e.g., phenylephrine for aorta).

-

Wash the tissue until it returns to baseline tension.

-

Induce a stable, submaximal contraction using an appropriate agonist (e.g., phenylephrine at its EC₅₀-EC₇₀ concentration).

-

-

Test Compound Addition:

-

Once the contraction has reached a stable plateau, add the test compound to the bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁹ M to 10⁻⁴ M).

-

Allow the tissue response to stabilize at each concentration before adding the next.

-

-

Data Analysis:

-

Record the force of contraction continuously.

-

Calculate the relaxation at each concentration as a percentage of the initial pre-contraction induced by the agonist.

-

Plot the percent relaxation versus the log concentration of the test compound to generate a concentration-response curve and determine the EC₅₀ (potency) and Emax (efficacy).

-

Protocol: Colorimetric Nitric Oxide Synthase (NOS) Activity Assay

This protocol measures NOS activity in cell or tissue lysates by quantifying the total nitrate and nitrite produced, which are stable end-products of NO.[13][14]

-

Sample Preparation (Tissue Homogenate):

-

Homogenize fresh or frozen tissue in cold NOS Assay Buffer containing a protease inhibitor cocktail.

-

Centrifuge the homogenate at ~10,000 x g for 10 minutes at 4°C.

-